molecular formula C18H21FN4O2S B4719459 1-(2-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

1-(2-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B4719459
M. Wt: 376.5 g/mol
InChI Key: BZWNXBLHDGWNJN-UHFFFAOYSA-N
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Description

1-(2-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a fluorobenzoyl group, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 2-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final compound can be obtained by coupling the synthesized intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
  • 1-(2-bromobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Uniqueness

1-(2-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its chloro- or bromo- counterparts. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(2-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c1-2-5-15-21-22-18(26-15)20-16(24)12-8-10-23(11-9-12)17(25)13-6-3-4-7-14(13)19/h3-4,6-7,12H,2,5,8-11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWNXBLHDGWNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 3
1-(2-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 4
1-(2-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(2-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(2-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

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